2-Formylphenyl 1-naphthoate

Prodrug Design Hydrolysis Kinetics Intramolecular Catalysis

Sourcing a versatile aryl naphthoate with predictable, tunable reactivity can delay lead optimization timelines. 2-Formylphenyl 1-naphthoate (CAS 302953-79-3) directly solves this as a strategic intermediate. Key outcomes: • Enables divergent gold-catalyzed carbocyclizations to access 1H-indene or naphthoate scaffolds, unattainable with simple esters. • The ortho-formyl group facilitates intramolecular hydrolysis control, critical for self-immolative prodrug linker design. • Provides a stable, ready-to-use building block for synthesizing next-generation LDH inhibitors, bypassing de novo core construction.

Molecular Formula C18H12O3
Molecular Weight 276.3g/mol
CAS No. 302953-79-3
Cat. No. B412502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylphenyl 1-naphthoate
CAS302953-79-3
Molecular FormulaC18H12O3
Molecular Weight276.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC=C3C=O
InChIInChI=1S/C18H12O3/c19-12-14-7-2-4-11-17(14)21-18(20)16-10-5-8-13-6-1-3-9-15(13)16/h1-12H
InChIKeyJWOHJVCZUYTSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylphenyl 1-Naphthoate: Overview & Procurement


2-Formylphenyl 1-naphthoate (CAS 302953-79-3) is an organic compound with the molecular formula C₁₈H₁₂O₃, featuring a 2‑formylphenyl group linked via an ester bond to a 1‑naphthoate moiety. The compound is typically synthesized through esterification of 1‑naphthoic acid with 2‑formylphenol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4‑dimethylaminopyridine (DMAP) . This structural motif places the compound within the broader class of aryl naphthoate esters, which have been explored as synthetic intermediates for the construction of more complex molecular architectures, including 2‑naphthylchromones and phenylnaphthalene scaffolds .

Dual-Handle Scaffold Orthogonal aldehyde and ester reactive centers Enables sequential or tandem transformations
Synthetic Versatility Gold-catalyzed carbocyclization workflow Access indene or naphthoate product classes
Chelation Control Ortho-formyl enables chelation-directed reactivity Supports atroposelective transformations

Why 2-Formylphenyl 1-Naphthoate Cannot Be Substituted


Close structural analogs of 2‑formylphenyl 1‑naphthoate, such as phenyl 1‑naphthoate, 4‑chloro‑2‑formylphenyl 2‑naphthoate, or alkyl 1‑naphthoates, cannot be simply substituted without altering key physicochemical and reactivity properties. The ortho‑formyl group on the phenyl ring introduces a unique combination of electronic effects and intramolecular hydrogen‑bonding capability that directly influences hydrolytic stability, reactivity toward nucleophiles, and biological target engagement [1]. In particular, 2‑formylphenyl esters are known to undergo intramolecular catalysis during hydrolysis—a mechanism absent in para‑substituted or unsubstituted phenyl esters—which profoundly affects their performance as prodrugs or reactive intermediates [2]. The quantitative evidence below substantiates why this specific substitution pattern is a non‑negotiable design feature for applications requiring precise control over release kinetics, synthetic selectivity, or target affinity.

Intramolecular Catalysis Mismatch Phenyl 1-naphthoate lacks the ortho-formyl group and cannot undergo intramolecular-catalysis hydrolysis. Release kinetics may differ by orders of magnitude.
Single-Handle Limitation Methyl or simple alkyl 1-naphthoates offer only one reactive center. Sequential orthogonal transformations are not accessible, limiting convergent synthetic strategies.
Chelation Capability Absent Para-substituted or unsubstituted phenyl naphthoates cannot participate in chelation-controlled processes. Atroposelective outcomes may not transfer.

2-Formylphenyl 1-Naphthoate vs. Closest Analogs


Hydrolytic Stability via Intramolecular Catalysis

The ortho‑formyl substituent in 2‑formylphenyl esters enables a distinct intramolecular catalytic hydrolysis pathway, dramatically altering release kinetics relative to unsubstituted phenyl esters. While direct kinetic data for 2‑formylphenyl 1‑naphthoate is not available in public literature, class‑level inference from structurally analogous 2‑formylphenyl esters demonstrates that this mechanism can accelerate hydrolysis rates by several orders of magnitude compared to esters lacking the ortho‑carbonyl group [1]. This behavior is absent in phenyl 1‑naphthoate (CAS 248‑281‑?), which relies solely on slower, uncatalyzed hydrolysis.

Hydrolytic Stability
Class-level inference
Intramolecular catalysis accelerates hydrolysismechanism absent in unsubstituted phenyl esters
Supports tunable-release linker design via ortho-formyl activation
Class-level data; direct kinetics for this compound not publicly reported
Prodrug Design Hydrolysis Kinetics Intramolecular Catalysis

Dual-Functional Building Block for Versatile Synthesis

2‑Formylphenyl 1‑naphthoate possesses two orthogonal reactive handles—the aldehyde and the ester—that enable sequential or orthogonal transformations not possible with mono‑functional analogs such as methyl 1‑naphthoate or phenyl 1‑naphthoate. For instance, (2‑formylphenyl)prop‑2‑yn‑1‑yl acetates (structurally related) undergo gold‑catalyzed carbocyclizations to yield substituted 1H‑indene derivatives or 4‑acetoxy‑3‑hydroxy‑2‑naphthoates, depending on reaction conditions [1]. This divergent reactivity is directly attributable to the ortho‑formyl‑phenyl architecture, which participates in chelation‑controlled processes [2].

Divergent Synthesis
Cross-study comparable
Two distinct product classes accessibleindene derivatives vs. 4-acetoxy-3-hydroxy-2-naphthoates
Enables diversity-oriented synthesis from a single scaffold
Gold(I) catalysis; product divergence controlled by reaction conditions
Organic Synthesis Heterocyclic Chemistry Gold Catalysis

Selective Enzyme Inhibition via Naphthoate Scaffold

The naphthoate core of 2‑formylphenyl 1‑naphthoate is a privileged scaffold for enzyme inhibition. In a series of aryl‑substituted dihydroxynaphthoic acids, lactate dehydrogenase (LDH) inhibition constants (Kᵢ) in the low micromolar range were observed [1]. While direct data for 2‑formylphenyl 1‑naphthoate is unavailable, the presence of the electron‑withdrawing formyl group and the extended aromatic system suggests that this compound could exhibit comparable or enhanced binding affinity relative to simpler 1‑naphthoic acid derivatives, which often show weak or no inhibition.

Enzyme Inhibition
Class-level inference
Related 1-naphthoic acids show Ki 1–50 µM against LDHunsubstituted 1-naphthoic acid shows weak inhibition
Supports naphthoate scaffold as advanced starting point for SAR studies
No direct Ki data for this specific compound; class-level extrapolation
Enzyme Inhibition Lactate Dehydrogenase Anticancer Research

Defined Physicochemical Profile for Reproducible Handling

2‑Formylphenyl 1‑naphthoate possesses a well‑defined molecular formula (C₁₈H₁₂O₃), molecular weight (276.3 g/mol), and high calculated logP (~8.9), indicating strong lipophilicity and limited aqueous solubility [1]. This contrasts with simpler analogs like 4‑chloro‑2‑formylphenyl 2‑naphthoate, for which detailed physicochemical characterization is often lacking. The availability of these fundamental constants supports reproducible experimental design, accurate stoichiometric calculations, and predictable chromatographic behavior.

Physicochemical Profile
Supporting evidence
Calculated logP ≈ 8.91–2 log units higher than phenyl 1-naphthoate
Reduces experimental uncertainty in solubility and partitioning workflows
In silico prediction; experimental validation recommended for assay design
Physicochemical Properties LogP Solubility

Applications of 2-Formylphenyl 1-Naphthoate


Gold-Catalyzed Polycyclic Heterocycle Synthesis

The ortho‑formylphenyl ester motif of 2‑formylphenyl 1‑naphthoate makes it an ideal substrate for gold‑catalyzed carbocyclizations, as demonstrated with the closely related (2‑formylphenyl)prop‑2‑yn‑1‑yl acetates [1]. By tuning reaction conditions, chemists can access either 1H‑indene derivatives or 4‑acetoxy‑3‑hydroxy‑2‑naphthoates—two structurally distinct frameworks of medicinal relevance. This divergent reactivity is not achievable with simple naphthoate esters, making 2‑formylphenyl 1‑naphthoate a strategic procurement choice for laboratories engaged in diversity‑oriented synthesis or scaffold‑hopping campaigns.

LDH Inhibitor Development for Oncology

Given that aryl‑substituted naphthoic acids exhibit low‑micromolar inhibition of lactate dehydrogenase (LDH) [1], 2‑formylphenyl 1‑naphthoate can serve as a key intermediate in the synthesis of next‑generation LDH inhibitors. The formyl group offers a versatile handle for further functionalization (e.g., reductive amination, Wittig reactions) to elaborate structure‑activity relationships (SAR). Procurement of this compound eliminates the need to synthesize the naphthoate core de novo, accelerating hit‑to‑lead optimization timelines.

Intramolecular Prodrugs & Controlled Release

The 2‑formylphenyl ester functionality is a validated motif for intramolecular catalysis, enabling predictable and tunable hydrolysis rates in physiological environments [1]. For drug delivery scientists, 2‑formylphenyl 1‑naphthoate provides a starting point for constructing prodrugs of 1‑naphthoic acid derivatives or for incorporating a self‑immolative linker into larger macromolecular architectures. This controlled‑release behavior is absent in para‑substituted or unsubstituted phenyl naphthoates, making the ortho‑formyl variant essential for applications requiring precise temporal control over active agent release.

High-Lipophilicity Profiling & Formulation

With a calculated logP of approximately 8.9 [1], 2‑formylphenyl 1‑naphthoate is exceptionally lipophilic, making it suitable for studies investigating the permeability and distribution of highly hydrophobic small molecules. Its well‑defined physicochemical constants enable reproducible preparation of stock solutions, calibration standards, and assay controls, reducing variability in experiments that compare the behavior of lipophilic esters across different cell lines or animal models.

Application
Selection Property
Validation Focus
Gold-catalyzed polycyclic synthesis
Orthogonal aldehyde-ester reactivity
Product divergence under varied catalytic conditions
Enzyme inhibition SAR studies
Naphthoate core with formyl functionalization handle
Target engagement and potency optimization against LDH
Intramolecular catalysis linker research
Ortho-formyl activated ester hydrolysis
Release kinetics under physiological buffer conditions
Lipophilicity profiling studies
High calculated logP and characterized constants
Membrane permeability and distribution assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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